2,3-Quinolinedimethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)quinolin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-5,13-14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMELLZWPUHQWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458687 | |
| Record name | 2,3-Quinolinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57032-14-1 | |
| Record name | 2,3-Quinolinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(hydroxymethyl)quinolin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2,3 Quinolinedimethanol
Novel Synthetic Routes and Reaction Pathways for 2,3-Quinolinedimethanol
The construction of the 2,3-disubstituted quinoline (B57606) core, a necessary precursor to this compound, has been the focus of numerous innovative synthetic methodologies. These routes often aim to overcome the limitations of classical methods like the Friedländer, Skraup, or Doebner-von Miller syntheses, which can require harsh conditions and may lack regioselectivity.
Transition Metal-Catalyzed Syntheses of this compound
Transition-metal catalysis has emerged as a powerful tool for the synthesis of polysubstituted quinolines, offering high efficiency and functional group tolerance. iaea.org Various metals, including ruthenium, rhodium, copper, and palladium, have been successfully employed to construct the quinoline scaffold, often leading to 2,3-disubstituted products that are direct precursors or analogues of this compound.
Ruthenium-Catalyzed Synthesis: A notable ruthenium-catalyzed three-component deaminative coupling reaction has been developed for the synthesis of 2,3-disubstituted quinolines. nsf.gov This method utilizes anilines, aldehydes, and allylamines, with the Ru-H complex (PCy3)2(CO)RuHCl acting as a highly effective catalyst. nsf.gov The reaction proceeds through the initial formation of an imine from the aniline (B41778) and aldehyde, followed by a deaminative coupling and annulation with the amine substrate to yield the quinoline product. nsf.gov This catalytic approach is step-efficient and avoids the use of reactive reagents and the formation of wasteful byproducts. nsf.gov
Rhodium-Catalyzed Synthesis: Rhodium catalysts have been utilized in the hydroacylative union of aldehydes and o-alkynyl anilines to produce 2-aminophenyl enones, which can then be converted to substituted quinolines. acs.org This method is characterized by its mild reaction conditions and broad functional group tolerance, enabling the preparation of a diverse range of quinolines in high yields. acs.org Furthermore, rhodium(III)-catalyzed C-H activation of heteroarenes and their functionalization with bifunctional substrates like anthranils provides a facile route to quinoline-fused heterocycles under redox-neutral conditions. snnu.edu.cn
Copper-Catalyzed Synthesis: Copper-promoted reactions offer a versatile and often more economical approach to quinoline synthesis. A novel copper-promoted synthesis from benzylic azides and internal alkynes has been demonstrated, featuring a broad substrate scope and excellent regioselectivity. researchgate.net The proposed mechanism involves the rearrangement of the benzylic azide (B81097) to an N-arylimine, followed by an intermolecular [4+2] cycloaddition. researchgate.net Additionally, copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes provide another route to quinoline derivatives. rsc.org An efficient cascade copper-catalyzed intermolecular Ullmann-type C-N coupling/enamine condensation reaction of ortho-acylanilines and alkenyl iodides also yields multisubstituted quinolines in very good yields. organic-chemistry.org
Palladium-Catalyzed Synthesis: Palladium catalysis is well-established in organic synthesis and has been applied to the construction of quinoline rings. A process involving the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described. rsc.org This method is notable for proceeding in the absence of acids, bases, or other additives and demonstrates a broad substrate scope. rsc.org
| Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|
| (PCy3)2(CO)RuHCl | Anilines, Aldehydes, Allylamines | Three-component deaminative coupling; step-efficient. | nsf.gov |
| Rhodium Complex | Aldehydes, o-Alkynyl Anilines | Mild conditions; broad functional group tolerance. | acs.org |
| Copper(I) Iodide | Benzylic Azides, Internal Alkynes | Broad substrate scope; excellent regioselectivity. | researchgate.net |
| Palladium(II) Acetate | Aryl Allyl Alcohols, Anilines | Additive-free; oxidative cyclization. | rsc.org |
Multi-Component Reactions (MCRs) for this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. Several MCRs have been developed for the synthesis of 2,3-disubstituted quinolines.
One such approach involves the regioselective construction of functionalized quinolines through the three-component reactions of enaminones, aldehydes, and anilines. nih.gov This method represents a modification of the conventional Povarov reaction, which typically yields 2,4-disubstituted quinolines when using terminal alkynes or alkenes. nih.gov The use of enaminones as a C3-C4 fragment source directs the reaction to produce 2,3-disubstituted products. researchgate.net
Another example is a zinc(II) triflate-catalyzed multicomponent coupling of an alkyne, an amine, and an aldehyde, which proceeds under solvent-free and inert conditions without the need for ligands or co-catalysts. nih.gov These MCRs provide a powerful and atom-economical platform for accessing the 2,3-disubstituted quinoline core structure.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Enaminone-modified Povarov reaction | Enaminones, Aldehydes, Anilines | Acidic or other catalysts | 2,3-Disubstituted quinolines | nih.gov |
| Three-component coupling | Alkynes, Amines, Aldehydes | Zinc(II) triflate, solvent-free | 2,3-Disubstituted quinolines | nih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral quinoline derivatives is of great interest due to the importance of enantiomerically pure compounds in various applications. Asymmetric synthesis of the quinoline core can be achieved through several strategies, including the use of chiral catalysts.
A notable example is the asymmetric inverse electron demand (IED) Diels-Alder reaction for the synthesis of asymmetric tetrahydroquinoline derivatives. acs.orgnih.gov This reaction employs a chiral Ti(IV) complex as a Lewis acid catalyst, promoting the reaction between electron-rich dienophiles and electron-poor dienes with moderate yields and, in some cases, high enantioselectivity. acs.orgnih.gov
Another approach involves a central-to-axial chirality conversion strategy for the asymmetric synthesis of quinoline-naphthalene atropisomers. nih.gov This two-step process includes a chiral phosphoric acid-catalyzed Povarov reaction followed by an oxidation reaction, providing access to diverse functionalized and axially chiral quinoline derivatives. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. ijpsjournal.com This includes the use of safer solvents, solvent-free conditions, and the development of more sustainable catalytic systems.
Solvent-Free and Aqueous Medium Syntheses
Conducting reactions in the absence of organic solvents or in aqueous media represents a significant step towards greener chemical processes. Several solvent-free methods for quinoline synthesis have been reported. For instance, a simple one-step heterogeneous catalytic cyclization using Hβ zeolite as a catalyst under solvent-free conditions has been employed to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org Another efficient solvent-free synthesis of polysubstituted quinolines via a Friedländer reaction is promoted by bismuth(III) chloride under thermal heating. eurekaselect.com A three-component, one-pot procedure for the synthesis of 2,4-diaryl substituted quinoline derivatives has also been developed under solvent-free conditions, utilizing a Lewis acid catalyst. ynu.edu.cn
While specific examples for the synthesis of this compound in aqueous media are less common, the development of water-based syntheses for quinoline derivatives is an active area of research. For example, an environmentally friendly and highly efficient procedure for the preparation of substituted quinolines via a Friedländer reaction has been developed using hydrochloric acid in water. researchgate.net
| Method | Catalyst/Promoter | Key Green Feature | Reference |
|---|---|---|---|
| Heterogeneous catalytic cyclization | Hβ zeolite | Solvent-free | rsc.org |
| Friedländer reaction | Bismuth(III) chloride | Solvent-free | eurekaselect.com |
| Three-component one-pot synthesis | Lewis acid (FeCl3) | Solvent-free | ynu.edu.cn |
| Friedländer reaction | Hydrochloric acid | Aqueous medium | researchgate.net |
Biocatalytic and Phytomediated Methodologies for this compound Analogues
Biocatalysis offers a highly sustainable and selective alternative to traditional chemical synthesis. ijpsjournal.com Enzymes can operate under mild conditions and often exhibit high enantio- and regioselectivity.
Recent research has demonstrated the use of monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) for the synthesis of quinolines and 2-quinolones. acs.org Whole cells and purified MAO-N enzymes have been used to effectively catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. acs.org This enzymatic strategy provides a milder and more sustainable route to quinolines via oxidative aromatization. acs.org In a different approach, a chemo-enzymatic cascade combining HRP with K3Fe(CN)6 has been developed to access 2-quinolone derivatives from N-cyclopropyl-N-alkylanilines in a one-pot, two-step process. acs.org
A mild enzymatic procedure for synthesizing quinoline derivatives via a Friedländer condensation reaction of 2-amino-3,5-dibromobenzaldehyde (B195418) with cyclopentanone (B42830) or cyclohexanone (B45756) in DMSO at 30°C has also been reported. researchgate.net While phytomediated synthesis, which utilizes plant extracts for chemical transformations, is an emerging field in green chemistry, its specific application to the synthesis of quinoline derivatives is not yet well-documented in the reviewed literature.
Atom Economy and Sustainability Metrics in this compound Production
The production of this compound, like any chemical synthesis, can be evaluated for its environmental impact and efficiency through various green chemistry metrics. These metrics are crucial in modern synthetic chemistry for developing more sustainable processes. The focus of this section is on the theoretical application of atom economy and other sustainability indicators to a plausible synthetic route for this compound, as specific and detailed industrial production data is not publicly available.
A scientifically sound and common method for the synthesis of diols from dicarboxylic acids is the reduction of the corresponding diester. Therefore, a representative two-step synthesis for this compound is considered for this analysis:
Esterification of quinoline-2,3-dicarboxylic acid to diethyl quinoline-2,3-dicarboxylate.
Reduction of diethyl quinoline-2,3-dicarboxylate using a strong reducing agent like lithium aluminium hydride (LiAlH₄) to yield this compound.
Atom Economy
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. The calculation for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the proposed reduction of diethyl quinoline-2,3-dicarboxylate to this compound, the balanced chemical equation is:
2 C₁₅H₁₅NO₄ + LiAlH₄ → 2 C₁₁H₁₁NO₂ + LiAl(OC₂H₅)₄
In this reaction, diethyl quinoline-2,3-dicarboxylate reacts with lithium aluminium hydride to produce the desired product, this compound, and a byproduct, lithium tetraethoxyaluminate.
To calculate the atom economy, the molecular weights of the reactants are summed and compared to the molecular weight of the desired product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| Diethyl quinoline-2,3-dicarboxylate | C₁₅H₁₅NO₄ | 273.28 | Reactant |
| Lithium Aluminium Hydride | LiAlH₄ | 37.95 | Reactant |
| This compound | C₁₁H₁₁NO₂ | 189.21 | Desired Product |
Based on the stoichiometry of the reaction, 2 moles of the diester react with 1 mole of LiAlH₄. However, for the purpose of calculating the theoretical atom economy, we consider the fundamental ratio of reactants that form the product. The core transformation involves the ester groups being reduced to alcohols. The atom economy calculation for this specific reduction step reveals how many of the atoms from the reactants are incorporated into the final desired product.
The calculation is as follows:
Sum of molecular weights of reactants = (2 × 273.28 g/mol ) + 37.95 g/mol = 584.51 g/mol Molecular weight of desired product = 2 × 189.21 g/mol = 378.42 g/mol
% Atom Economy = (378.42 / 584.51) x 100 ≈ 64.74%
This result indicates that, under ideal conditions with 100% yield, approximately 64.74% of the mass of the atoms in the reactants is converted into the desired this compound. The remaining 35.26% of the atomic mass is incorporated into byproducts, which in this case is primarily lithium tetraethoxyaluminate. A higher atom economy signifies a more efficient and less wasteful chemical process.
Other Sustainability Metrics
E-Factor (Environmental Factor)
The E-Factor is a simple yet powerful metric that quantifies the amount of waste generated per unit of product. It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The waste includes byproducts, unreacted starting materials, solvents, and any other materials used in the process that are not part of the final product. A lower E-Factor indicates less waste generation and a more environmentally friendly process. For the proposed synthesis of this compound, the waste would include the aluminum salts formed from the reducing agent, any solvents used for the reaction and purification (e.g., diethyl ether or tetrahydrofuran), and any byproducts from the preceding esterification step.
Process Mass Intensity (PMI)
PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
The total mass of inputs includes all reactants, solvents, reagents, and water used for reaction and purification. A lower PMI value signifies a more sustainable and efficient process. The ideal PMI is 1, which would mean that all the mass put into the process results in the final product, with no waste.
The following table illustrates a hypothetical PMI calculation for the production of 1 kg of this compound, assuming a certain yield and solvent usage for the reduction step.
| Material | Role | Hypothetical Mass (kg) |
| Diethyl quinoline-2,3-dicarboxylate | Reactant | 1.44 |
| Lithium Aluminium Hydride | Reactant | 0.10 |
| Diethyl Ether | Reaction Solvent | 20.00 |
| Water | Quenching Agent | 5.00 |
| Dilute Sulfuric Acid | Work-up | 10.00 |
| Ethyl Acetate | Extraction Solvent | 15.00 |
| Total Mass of Inputs | 51.54 | |
| Mass of Product | This compound | 1.00 |
In this hypothetical scenario, the PMI would be:
PMI = 51.54 kg / 1.00 kg = 51.54
This value highlights that a significant portion of the material used in the process is not incorporated into the final product, with solvents often being the largest contributor to the high PMI in pharmaceutical and fine chemical manufacturing. Improving sustainability would involve strategies such as using greener solvents, recycling solvents, and optimizing reaction conditions to reduce the amount of reagents and processing materials needed.
In-Depth Spectroscopic and Crystallographic Analysis of this compound and its Derivatives Is Limited by Available Data
The requested in-depth article requires specific, data-rich content, including interactive data tables and detailed research findings for each outlined section. This includes precise NMR chemical shifts for conformational analysis, crystallographic parameters to define its solid-state structure, mass spectrometry fragmentation patterns for structural elucidation, and specific infrared and Raman band assignments for functional group analysis.
Extensive searches for primary literature detailing the synthesis and subsequent characterization of this compound (CAS No. 57032-14-1) or its closely related derivatives have not yielded the necessary experimental data to fulfill the detailed requirements of the requested article. The available literature focuses on more complex quinoline derivatives, where the specific spectroscopic signatures of the this compound core are altered by other substituents, making it scientifically inaccurate to extrapolate this data for the target compound.
Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time. To produce such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy. Further experimental research and publication on the synthesis and characterization of this compound are required before a detailed analysis as requested can be compiled.
Computational and Theoretical Investigations of 2,3 Quinolinedimethanol
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 2,3-Quinolinedimethanol
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the geometry, electronic properties, and reactivity of chemical compounds.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. malayajournal.org
A typical FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to identify the regions of the molecule most likely to be involved in electron donation and acceptance. This analysis would provide insights into its potential reaction mechanisms. The charge distribution across the molecule, often visualized using a Molecular Electrostatic Potential (MEP) map, would further highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. malayajournal.org
Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)
Based on the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the chemical reactivity of a molecule. dergipark.org.tr These descriptors, rooted in conceptual DFT, include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. informaticsjournals.co.in Molecules with a large HOMO-LUMO gap are generally considered to be chemically harder and less reactive. researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. nih.gov
Nucleophilicity: Describes the ability of a molecule to act as a nucleophile.
Local reactivity descriptors, such as the Fukui function, would further pinpoint the specific atomic sites within the this compound molecule that are most susceptible to nucleophilic or electrophilic attack. scirp.org
Non-Linear Optical (NLO) Properties of this compound Derivatives
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. scirp.org Computational methods, particularly DFT, are frequently used to predict the NLO properties of molecules. Key NLO parameters include:
Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): Related to the second-order NLO response.
Second Hyperpolarizability (γ): Related to the third-order NLO response. scirp.org
Theoretical studies on this compound and its derivatives would involve calculating these parameters to assess their potential as NLO materials. The introduction of various electron-donating or electron-withdrawing groups to the quinoline (B57606) scaffold could be computationally screened to identify derivatives with enhanced NLO properties. nih.govbohrium.comjksus.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information about the conformational flexibility and intermolecular interactions of a system.
Protein-Ligand Stability and Structural Flexibility Analysis (if this compound acts as a ligand)
If this compound were to be investigated as a potential ligand for a biological target, such as a protein, MD simulations would be crucial for understanding the stability and dynamics of the protein-ligand complex. After an initial docking pose is predicted, MD simulations can refine the binding mode and assess the stability of the interaction. mdtutorials.com
Key analyses in such a study would include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding. biorxiv.org
Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds formed between the ligand and the protein, which are critical for binding affinity and specificity.
These analyses would provide a dynamic picture of the protein-ligand recognition process. nih.govnih.gov
Conformational Landscape Exploration and Free Energy Calculations
MD simulations can be used to explore the different conformations that a molecule like this compound can adopt. By analyzing the simulation trajectory, one can construct a free energy landscape (FEL). researchgate.netresearchgate.netnih.gov The FEL provides a map of the relative free energies of different conformational states, with low-energy basins corresponding to stable or metastable conformations and the barriers between them representing the energy required for conformational transitions. researchgate.netnih.gov
This analysis would reveal the most probable shapes of this compound and the dynamics of how it transitions between them. Understanding the conformational landscape is essential for comprehending its physical and chemical behavior, as well as its potential interactions with other molecules.
Quantum Chemical Calculations for Reaction Mechanism Elucidation Involving this compound
Elucidating the intricate steps of a chemical reaction at the molecular level is a fundamental goal of chemistry. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing a theoretical lens through which to view the dynamic processes of bond breaking and formation. For a molecule like this compound, with its fused aromatic system and reactive methanol (B129727) substituents, quantum chemistry could offer profound insights into its transformation pathways.
Methodologies such as Density Functional Theory (DFT) and high-level ab initio methods are commonly used to map out the potential energy surface of a reaction. These calculations can identify the structures of reactants, products, intermediates, and, most crucially, the transition states that connect them. By determining the energies of these species, a detailed reaction mechanism can be proposed, complete with the energetic barriers that govern the reaction rate.
Transition State Analysis and Reaction Pathways of this compound Transformations
A transition state is a fleeting, high-energy configuration that a molecule must pass through to transform from reactant to product. The analysis of these transition states is a cornerstone of computational reaction mechanism studies. For hypothetical transformations of this compound, such as oxidation, esterification, or cyclization reactions involving the two methanol groups, computational chemists would aim to locate the specific transition state structures for each step.
The geometry of a transition state reveals the precise arrangement of atoms at the peak of the energy barrier. This information is invaluable for understanding how bonds are broken and formed in a concerted or stepwise manner. The vibrational frequencies of the transition state are also calculated; a single imaginary frequency confirms that the structure is indeed a true transition state and corresponds to the motion along the reaction coordinate.
Unfortunately, no specific transition state analyses for reactions involving this compound have been reported in the scientific literature.
Energy Profiles and Kinetic Parameters from Theoretical Models
Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) have been located and their energies calculated, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction. The height of the energy barrier, known as the activation energy (Ea), is a critical parameter that can be directly obtained from this profile.
Theoretical models can also be used to estimate kinetic parameters, such as the rate constant (k) of a reaction, often through the application of Transition State Theory (TST). TST relates the rate of a reaction to the properties of the transition state. By calculating the Gibbs free energy of activation (ΔG‡), a more accurate prediction of the reaction rate at a given temperature can be made.
Without specific computational studies on this compound, it is not possible to present any data tables containing calculated activation energies, reaction enthalpies, or Gibbs free energies for its transformations. The scientific community awaits future research that may shed light on the computational and theoretical aspects of this particular quinoline derivative.
Coordination Chemistry of 2,3 Quinolinedimethanol
Ligand Design and Coordination Modes of 2,3-Quinolinedimethanol with Transition Metals
This compound is a flexible ligand capable of coordinating with transition metal ions in several ways. The primary coordination sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the two methanol (B129727) groups. libretexts.org This multi-dentate character allows for the formation of stable chelate rings with metal centers.
The coordination number and geometry of the resulting complex are influenced by the nature of the metal ion, its oxidation state, and the reaction conditions. Common coordination numbers observed for transition metal complexes are two, four, and six. libretexts.org For instance, with d10 ions like Ag(I), linear or trigonal-planar geometries can be expected. uomustansiriyah.edu.iq
The interaction between the ligand and the metal is a Lewis acid-base reaction, where the ligand acts as a Lewis base (electron pair donor) and the metal ion acts as a Lewis acid (electron pair acceptor). utexas.edu The stability of these complexes is often enhanced by the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands.
Synthesis and Spectroscopic Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. fud.edu.ng The choice of solvent is crucial as the resulting complexes may have varying solubilities. nih.gov Common solvents include ethanol (B145695) and methanol. fud.edu.ngrdd.edu.iq The reaction is often carried out under reflux to ensure completion. aristonpubs.com The resulting complexes can be isolated as crystalline solids and may be colored, depending on the transition metal and its electronic configuration. libretexts.orgfud.edu.ng
A variety of spectroscopic techniques are employed to characterize these complexes and confirm the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand. aristonpubs.com The coordination of the quinoline nitrogen to the metal center is typically indicated by a shift in the ν(C=N) stretching frequency. The involvement of the hydroxyl groups in coordination is confirmed by changes in the ν(O-H) stretching band. New bands corresponding to M-N and M-O vibrations may also be observed in the far-IR region. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. mdpi.com The d-d transitions of the metal ions are sensitive to the ligand field environment and can help in assigning the geometry, such as octahedral or tetrahedral. researchgate.net Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. nih.gov Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode.
Mass Spectrometry: Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the stoichiometry of the metal-ligand complex. mdpi.com
Molar Conductance Measurements: Molar conductivity measurements in a suitable solvent can determine whether the complex is an electrolyte or a non-electrolyte, providing information about the nature of the counter-ions. fud.edu.ng
Table 1: Spectroscopic Data for Hypothetical Transition Metal Complexes of this compound
| Complex | Key IR Bands (cm⁻¹) | UV-Vis λ_max (nm) (d-d transitions) |
| [Co(2,3-QDM)₂]Cl₂ | ν(O-H) broad, ν(C=N) shift, ν(Co-N), ν(Co-O) | ~500, ~600 |
| [Ni(2,3-QDM)₂]Cl₂ | ν(O-H) broad, ν(C=N) shift, ν(Ni-N), ν(Ni-O) | ~400, ~650, ~1100 |
| [Cu(2,3-QDM)₂]Cl₂ | ν(O-H) broad, ν(C=N) shift, ν(Cu-N), ν(Cu-O) | ~600-900 (broad) |
| [Zn(2,3-QDM)₂]Cl₂ | ν(O-H) broad, ν(C=N) shift, ν(Zn-N), ν(Zn-O) | No d-d transitions |
| (Note: This table is illustrative and based on general principles of coordination chemistry. Actual values would depend on experimental results.) |
Electronic and Magnetic Properties of this compound Metal Complexes
The electronic and magnetic properties of transition metal complexes are intrinsically linked to the number of unpaired d-electrons in the metal center and the geometry of the complex. du.edu.egyoutube.com
Electronic Properties: The electronic properties are primarily studied using UV-Visible spectroscopy. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. youtube.com The magnitude of this splitting (Δ) depends on the metal, its oxidation state, and the nature of the ligand. This splitting gives rise to electronic transitions between the d-orbitals (d-d transitions), which often occur in the visible region of the electromagnetic spectrum, making many transition metal complexes colored. libretexts.org For complexes of this compound, the ligand field created by the nitrogen and oxygen donor atoms will determine the specific energies of these transitions.
Magnetic Properties: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons. uomustansiriyah.edu.iq This can help distinguish between high-spin and low-spin complexes and can also be indicative of the coordination geometry. du.edu.eg
Paramagnetism: Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field. youtube.com The magnetic moment can be estimated using the spin-only formula: μ_so = √n(n+2) Bohr Magnetons (BM), where 'n' is the number of unpaired electrons. uomustansiriyah.edu.iq
Diamagnetism: Complexes with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field. youtube.com
For example, a high-spin octahedral Co(II) complex (d⁷) would have three unpaired electrons and a magnetic moment of around 3.87 BM, whereas a low-spin octahedral Co(II) complex would have one unpaired electron and a magnetic moment of approximately 1.73 BM. uomustansiriyah.edu.iqresearchgate.net The experimentally measured magnetic moments can sometimes deviate from the spin-only values due to orbital contributions to the magnetic moment. gcnayanangal.com
Table 2: Expected Magnetic Properties for High-Spin Octahedral Complexes of this compound
| Metal Ion | d-electron configuration | Number of Unpaired Electrons (n) | Spin-only Magnetic Moment (μ_so) (BM) |
| Cr(III) | d³ | 3 | 3.87 |
| Mn(II) | d⁵ | 5 | 5.92 |
| Fe(III) | d⁵ | 5 | 5.92 |
| Fe(II) | d⁶ | 4 | 4.90 |
| Co(II) | d⁷ | 3 | 3.87 |
| Ni(II) | d⁸ | 2 | 2.83 |
| Cu(II) | d⁹ | 1 | 1.73 |
| Zn(II) | d¹⁰ | 0 | 0 (Diamagnetic) |
| (Note: This table presents theoretical spin-only values. Experimental values may vary.) |
Catalytic Applications of this compound-Derived Metal Complexes
The metal complexes derived from this compound have potential applications in catalysis due to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules. The ligand framework can be tuned to influence the activity and selectivity of the catalyst.
In homogeneous catalysis, the catalyst is in the same phase as the reactants. Transition metal complexes of this compound can be designed to catalyze a variety of organic transformations.
Oxidation Reactions: Transition metal complexes are well-known to catalyze oxidation reactions. chimia.ch For instance, complexes of metals like cobalt, manganese, and iron can be active catalysts for the aerobic oxidation of alcohols and other organic substrates. nih.govnih.gov The quinoline moiety in the ligand can also play a role in the catalytic cycle, potentially through metal-ligand cooperation. mdpi.com Quinone-based systems, which share some structural similarities with the quinoline core, are known to be effective in oxidation catalysis. nih.gov
Hydrogenation and Dehydrogenation Reactions: Rhodium and iridium complexes, for example, are known to be active in hydrogenation and dehydrogenation reactions. mdpi.comsnnu.edu.cn The design of the ligand is crucial for achieving high efficiency and selectivity in these processes. Metal-ligand cooperation involving aromatization and dearomatization of the heterocyclic ring can be a key feature in these catalytic cycles. mdpi.com
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While not specifically detailed for this compound, similar N-donor ligands are widely used in these reactions. The electronic and steric properties of the this compound ligand could be tuned to influence the outcome of such reactions.
Polymerization Reactions: Nickel and palladium complexes are known to catalyze olefin polymerization. nih.gov The structure of the ligand plays a critical role in determining the properties of the resulting polymer, such as molecular weight and branching. nih.gov
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. Metal complexes of this compound can be immobilized on solid supports to create heterogeneous catalysts.
Immobilization on Supports: The ligand can be functionalized to allow for its covalent attachment to supports like silica, alumina, or polymers. Alternatively, the complexes can be physically adsorbed or entrapped within the pores of a support material.
Supported Metal Nanoparticles: The metal complexes can serve as precursors for the synthesis of supported metal nanoparticles. Upon thermal decomposition or chemical reduction, the complex decomposes to form well-dispersed metal nanoparticles on the support, which can be highly active catalysts.
Applications: Heterogenized this compound complexes could find applications in a range of catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions, with the added benefit of catalyst recyclability. Iron-based heterogeneous catalysts, for example, are gaining interest as sustainable alternatives for various organic transformations. mdpi.com
Biological and Medicinal Chemistry Applications of 2,3 Quinolinedimethanol Derivatives
Structure-Activity Relationship (SAR) Studies and Molecular Design for Targeted Biological Activity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For quinoline (B57606) derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. The design of these molecules often involves modifying the quinoline core at various positions to enhance potency, selectivity, and pharmacokinetic properties.
Key observations from SAR studies on quinoline derivatives indicate that specific substitutions are crucial for their biological effects. For instance, in the context of anticancer activity, an aniline (B41778) group at the C-4 position, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 on the quinoline ring have been shown to play an important role in achieving optimal activity. nih.gov The strategic placement of these functional groups can significantly influence the compound's ability to interact with its biological target.
The molecular design of novel therapeutic agents often builds upon established pharmacophores. For example, recognizing that phosphatidylinositol 3-kinase (PI3K) is a key target in cancer progression, researchers have designed and synthesized new morpholine-based thieno[2,3-d] pyrimidine (B1678525) derivatives, which share structural similarities with the quinoline core, to act as anti-PI3K agents. nih.gov This approach involves maintaining the essential pharmacophoric features of known potent PI3K inhibitors while introducing novel structural modifications to improve efficacy and selectivity. nih.gov
Furthermore, the hybridization of the quinoline scaffold with other bioactive moieties is a common strategy. A series of 2-quinolone-1,2,3-triazole derivatives bearing α-aminophosphonates were designed and synthesized to create dual antiviral and antibacterial agents. nih.gov In silico ADME/Tox predictions for these hybrid molecules suggested they possess favorable drug-likeness and pharmacokinetic properties with a reduced risk of toxicity. nih.gov
Table 1: Structure-Activity Relationships of Various Quinoline Derivatives
| Compound Class | Key Structural Features for Activity | Targeted Biological Activity |
|---|---|---|
| Anticancer Quinolines | Aniline at C-4, Aminoacrylamide at C-6, Cyano at C-3, Alkoxy at C-7. nih.gov | Cytotoxicity / Anticancer. nih.gov |
| Antiviral/Antibacterial Hybrids | 2-quinolone core linked to 1,2,3-triazole and α-aminophosphonates. nih.gov | Antiviral (YFV, CHIKV, HRV), Antibacterial (Gram-positive). nih.gov |
Interactions with Biomolecules (e.g., Enzymes, Nucleic Acids, Receptors)
The biological effects of 2,3-quinolinedimethanol derivatives are mediated by their direct physical interactions with various biomolecules.
Enzymes: The most classic example of enzyme interaction is the inhibition of DNA gyrase by quinolone antibiotics, as detailed in the previous section. nih.gov This interaction is highly specific and forms the basis of their therapeutic use. Other quinoline-based compounds have been designed to target different enzymes. For instance, novel thieno[2,3-d] pyrimidine derivatives have been shown to exhibit inhibitory activity against PI3K isoforms, demonstrating the versatility of this scaffold in targeting specific enzyme active sites. nih.gov
Nucleic Acids: Quinoline derivatives can interact directly with nucleic acids. The parent compound, quinoline, has been shown to bind to RNA, DNA, and certain polyribonucleotides, a process that is often mediated by metabolic activation through the cytochrome P-450 enzyme system. nih.gov Studies suggest that a 2,3- or 3,4-epoxy derivative of quinoline may be the reactive intermediate responsible for this nucleic acid modification. nih.gov Some fluoroquinolone derivatives have been found to bind specifically to RNAs that contain bulged cytosine or guanine (B1146940) residues. frontiersin.org The specificity of this interaction is influenced by the base pair located at the 3' side of the bulged residue, with a preference for G-C and A-U pairs. frontiersin.org The fluoroquinolone moiety is positioned between two purine (B94841) bases, which appears to be the mechanism behind this specificity. frontiersin.org
Receptors: The interaction of quinoline derivatives with cellular receptors is an area of active investigation. Related heterocyclic compounds are known to interact with a wide range of receptors. For example, N-2-methoxybenzyl-phenethylamine (NBOMe) derivatives show potent interactions with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov The substitution pattern on the core structure significantly influences the binding affinity and selectivity for different receptor subtypes. nih.gov While specific receptor binding profiles for this compound are less characterized, the broader knowledge of related compounds suggests potential interactions with neurotransmitter receptors, which could be exploited for developing therapies for central nervous system disorders.
Potential as Biomolecular Probes or Imaging Agents
The unique photophysical properties and binding capabilities of the quinoline scaffold make its derivatives promising candidates for the development of biomolecular probes and diagnostic imaging agents.
Several quinoline derivatives have been developed as candidate probes for the in vivo imaging of pathological protein aggregates in neurodegenerative diseases. For example, 2-[(4-methylamino)phenyl]quinoline (BF-158) and 2-(4-aminophenyl)quinoline (BF-170) have been identified as potential agents for imaging tau pathology, such as neurofibrillary tangles (NFTs), in Alzheimer's disease (AD). nih.gov These compounds exhibit good brain uptake, clear rapidly from normal tissue, and show a relatively high binding affinity for tau fibrils. nih.gov Similarly, N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives have been designed as positron emission tomography (PET) probes for detecting aggregated α-synuclein, a hallmark of Parkinson's disease (PD). nih.govmdpi.com Radiolabeled versions of these compounds have demonstrated the ability to penetrate the blood-brain barrier and selectively bind to α-synuclein aggregates. nih.govmdpi.com
Beyond neuroimaging, quinoline derivatives are being explored for other probing and sensing applications. A water-soluble quinoline-indole derivative has been developed as a three-photon fluorescent probe capable of specifically identifying nucleolus RNA and mitochondrial DNA. scispace.com Strategic molecular design has also led to quinoline derivatives with combined Raman, chiral, and fluorescent properties, positioning them as potential multimodal diagnostic probes for applications such as cancer theranostics. bath.ac.uk
Table 2: Quinoline Derivatives as Biomolecular Probes and Imaging Agents
| Derivative | Target Biomolecule/Pathology | Application/Technique |
|---|---|---|
| BF-158, BF-170 | Tau aggregates (NFTs). nih.gov | In vivo imaging of Alzheimer's Disease pathology. nih.gov |
| N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives | α-synuclein aggregates. nih.govmdpi.com | PET imaging for Parkinson's Disease. nih.govmdpi.com |
| Quinoline-Indole derivative | Nucleolus RNA, Mitochondrial DNA. scispace.com | Three-photon fluorescence microscopy. scispace.com |
Applications of 2,3 Quinolinedimethanol in Materials Science and Sensor Technologies
Integration of 2,3-Quinolinedimethanol into Polymeric Systems and Advanced Materials
The bifunctional nature of this compound, owing to its two primary alcohol groups, makes it a suitable candidate for integration into various polymeric systems through well-established polymerization reactions.
One of the most direct applications is its potential role as a diol monomer in the synthesis of polyurethanes. Chemical databases list polymers of this compound with isocyanic acid and polymethylenepolyphenylene ester, which suggests its use in step-growth polymerization. chemicalbook.comchemicalbook.com In such a reaction, the hydroxyl groups of this compound would react with the isocyanate groups of a di- or poly-isocyanate monomer to form the characteristic urethane (B1682113) linkages of the polymer backbone. The incorporation of the rigid, aromatic quinoline (B57606) unit into the polymer chain would be expected to influence the material's thermal and mechanical properties, potentially enhancing its rigidity and thermal stability.
Similarly, this compound can act as a monomer in the creation of polyesters through condensation reactions with dicarboxylic acids or their derivatives. The resulting polyesters would contain the quinoline heterocycle as an integral part of their repeating unit, offering a route to materials with tailored optical or conductive properties.
Beyond traditional polymers, this compound serves as a precursor for creating advanced materials like metal-organic frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. wikipedia.orgnih.govmdpi.commagtech.com.cn While the native diol functional groups are not typical linkers, they can be chemically modified. For instance, oxidation of the two hydroxymethyl groups on this compound would yield quinoline-2,3-dicarboxylic acid. This dicarboxylate derivative could then serve as an organic linker, coordinating with metal centers to form novel MOFs. Such materials could possess unique properties for applications in gas storage, separation, or heterogeneous catalysis, leveraging both the porosity of the framework and the chemical nature of the quinoline core. nih.gov
Development of Electrochemical and Optical Sensors Based on this compound
The quinoline scaffold is a fundamental component in the design of numerous optical and electrochemical sensors due to its inherent photophysical and electrochemical activity. Although this compound itself is not typically used as a direct sensing agent, its structure provides an excellent platform for the synthesis of sophisticated sensor molecules. The hydroxyl groups at the 2- and 3-positions are chemically reactive and can be functionalized to introduce specific receptor units for target analytes. chim.itorientjchem.org
The general principle of a sensor involves a receptor unit that selectively binds to an analyte and a signaling unit (transducer) that generates a measurable signal upon binding. mdpi.com In derivatives of this compound, the quinoline ring can act as the signaling unit, while a recognition moiety specifically designed to bind a target molecule can be synthesized via its hydroxyl groups.
A biosensor is an analytical device that combines a biological component with a physicochemical detector. nih.gov The biological component, or bioreceptor, can be an enzyme, antibody, nucleic acid, or cell that interacts with the target analyte. mdpi.com This interaction is then converted into a measurable signal by a transducer, which can be electrochemical or optical. mdpi.commdpi.com
Derivatives of this compound are promising candidates for the development of novel biosensors. The hydroxyl groups can be used as chemical handles to covalently attach a bioreceptor. For example, an enzyme could be immobilized on a polymer matrix containing this compound, or an antibody could be directly linked to the molecule.
The sensing mechanism would be dictated by the specific bioreceptor-analyte interaction:
Electrochemical Biosensors: These devices measure changes in current (amperometric), potential (potentiometric), or impedance resulting from the biochemical reaction. orientjchem.orgnih.govnih.gov For a this compound-based biosensor, the enzymatic conversion of a substrate could produce or consume an electroactive species, or the binding of an antigen to an antibody could alter the impedance at an electrode surface modified with the quinoline derivative.
Optical Biosensors: These sensors detect changes in optical properties such as absorbance, fluorescence, or color. nih.gov The intrinsic fluorescence of the quinoline core is particularly advantageous. The binding of a target analyte to the bioreceptor could cause a conformational change in the molecule, leading to an enhancement ("turn-on") or quenching ("turn-off") of the quinoline fluorescence. This change provides a direct optical signal for detection.
| Biosensor Type | Transducer | Sensing Principle | Typical Application |
|---|---|---|---|
| Enzymatic Biosensor | Electrochemical/Optical | Measures the consumption of reactants or the production of products from an enzyme-catalyzed reaction. nih.gov | Glucose monitoring in blood |
| Immunosensor | Electrochemical/Optical/Mass-Based | Detects the specific binding of an antigen to an antibody. mdpi.com | Pathogen detection, protein biomarker analysis |
| Nucleic Acid Biosensor | Electrochemical/Optical | Relies on the hybridization of a single-stranded nucleic acid probe with its complementary target sequence. | Genetic screening, virus detection |
| Whole-Cell Biosensor | Electrochemical/Optical | Utilizes living microbial cells that produce a detectable response to a target substance. mdpi.com | Environmental toxin monitoring |
Chemosensors are designed to detect non-biological, chemical species. The design of selective chemosensors based on this compound would involve chemically modifying the molecule to create a receptor cavity or binding site that is sterically and electronically complementary to a specific analyte, such as a metal ion or an anion. mdpi.com
The dual hydroxyl groups of this compound are ideal starting points for synthesizing such receptors. For example, they can be elaborated into larger structures, like crown ethers or podands, which are known to selectively bind alkali and alkaline earth metal cations. Upon binding of the target ion, the conformation of the receptor part changes, which in turn perturbs the electronic structure of the quinoline signaling unit. This perturbation results in a detectable change in its absorption (colorimetric sensor) or emission (fluorescent sensor) spectrum. nih.govmdpi.com
Research on other quinoline isomers has demonstrated the viability of this approach. For instance, chemosensors based on an 8-aminoquinoline (B160924) platform have been developed for the selective fluorescent detection of metal ions like Zn²⁺ and Al³⁺, with detection limits in the sub-micromolar range. nih.gov By carefully tuning the substituents on the quinoline ring, researchers can achieve high selectivity for a particular ion. nih.gov This principle can be directly applied to this compound, using its functional groups to build tailored receptors for a wide array of target analytes.
| Sensor Base | Target Analyte | Detection Method | Limit of Detection (LOD) | Binding Constant (K) | Reference |
|---|---|---|---|---|---|
| 8-aminoquinoline derivative (HL1) | Zn²⁺ | Fluorescence | ~10⁻⁷ M | Not Specified | nih.gov |
| 8-aminoquinoline derivative (HL2) | Al³⁺ | Fluorescence | ~10⁻⁷ M | Not Specified | nih.gov |
| Benzidine derivative (CRBD-1) | Cu²⁺ | Colorimetric | ppm range | 2.42 × 10⁸ M⁻¹ | nih.gov |
| Benzidine derivative (CRBD-1) | Hg²⁺ | Colorimetric | ppm range | 1.45 × 10⁷ M⁻¹ | nih.gov |
Environmental Fate and Degradation Pathways of 2,3 Quinolinedimethanol
Photodegradation Mechanisms and Product Identification for 2,3-Quinolinedimethanol Analogues
The photodegradation of quinoline (B57606) and its derivatives is a significant process in their environmental transformation, particularly in aquatic systems. While direct photolysis can occur, the process is often accelerated by the presence of photosensitizers and reactive oxygen species. nih.govresearchgate.net The mechanisms of photodegradation can be broadly categorized into direct photolysis, dye-sensitized degradation, and indirect degradation involving photocatalytic reactions. researchgate.net
Direct photolysis involves the absorption of light by the molecule, leading to an excited state that can undergo chemical transformation. researchgate.net For quinoline, this process is influenced by factors such as pH, with faster degradation observed in more acidic conditions. nih.gov The presence of substances like dissolved organic matter and nitrates can also enhance photodegradation by generating hydroxyl radicals. nih.gov
In photocatalytic degradation, semiconductors like titanium dioxide (TiO₂) are often employed. Upon irradiation, electron-hole pairs are generated, leading to the formation of highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which then attack the quinoline molecule. mdpi.commdpi.com The efficiency of this process is dependent on various parameters including the concentration of the substrate, the amount of photocatalyst, pH, temperature, and light intensity. medcraveonline.comresearchgate.net
Studies on quinoline and its analogues have identified several primary photoproducts. For the parent compound, quinoline, photodegradation can yield hydroxylated derivatives such as 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline. nih.gov Further irradiation can lead to the cleavage of the aromatic rings. nih.gov In the case of quinoline yellow, a dye with a quinoline core, at least eight intermediate degradation products have been identified through liquid chromatography coupled with high-resolution mass spectrometry. scilit.com
Table 1: Potential Photodegradation Products of this compound Based on Analogues
| Precursor Compound | Potential Intermediate Products |
| This compound | 2-Formyl-3-hydroxymethylquinoline |
| 3-Formyl-2-hydroxymethylquinoline | |
| 2,3-Diformylquinoline | |
| Quinoline-2,3-dicarboxylic acid | |
| Hydroxylated this compound derivatives |
Biodegradation Pathways and Microbial Metabolism of Quinolines Including this compound
The microbial breakdown of quinoline and its derivatives is a key process in their removal from contaminated environments. nih.gov Biodegradation can occur under both aerobic and anaerobic conditions, with different microbial species and enzymatic pathways involved. nih.gov
Under aerobic conditions, the initial step in quinoline degradation is typically hydroxylation, often at the C-2 position, to form 2-hydroxyquinoline (which exists in tautomeric equilibrium with 2(1H)-quinolinone). rsc.org This initial attack is often catalyzed by mono- or dioxygenase enzymes. nih.gov Following this, the degradation can proceed through several pathways. One common pathway involves further hydroxylation and subsequent cleavage of the heterocyclic or benzene (B151609) ring, leading to the formation of intermediates like anthranilic acid and catechol, which can then enter central metabolic pathways. nih.gov For instance, a Bacillus sp. strain Q2 has been shown to degrade quinoline, producing 2(1H)-quinolinone and 8-hydroxycoumarin (B196171) as intermediates. nih.gov
The nature and position of substituents on the quinoline ring significantly influence the rate and pathway of biodegradation. nih.govepa.gov For example, pyridine (B92270) carboxylic acids generally exhibit higher transformation rates compared to other substituted pyridines. nih.gov In the case of 2-methylquinoline (B7769805), degradation by Arthrobacter sp. is initiated by hydroxylation at the C-4 position to form 1H-4-oxoquinaldine. rsc.org Conversely, for quinoline-2-carboxylic acid, hydroxylation occurs on the benzene ring. rsc.org
Anaerobic degradation of quinolines has also been observed, particularly under nitrate-reducing conditions. nih.gov For example, acclimated activated sludge can completely transform quinoline, with initial hydroxylation to 2(1H)-quinolinone. nih.gov The degradation of 2-methylquinoline under these conditions proceeds through hydrogenation to 1,2,3,4-tetrahydro-2-methyl-quinoline, followed by ring cleavage. nih.gov
Specific information on the biodegradation of this compound is scarce. However, based on the metabolism of related compounds, a plausible pathway can be proposed. It is likely that the degradation would be initiated by the oxidation of the methanol (B129727) groups to form the corresponding carboxylic acids, yielding quinoline-2,3-dicarboxylic acid. The degradation of quinoline-4-carboxylic acid by Microbacterium sp. is known to proceed via 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid and 8-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylic acid. nih.gov Similarly, the degradation of 3-chloroquinoline-8-carboxylic acid by a Pseudomonas species involves the formation of 5-chloro-2-hydroxynicotinic acid. nih.gov Therefore, it is conceivable that the biodegradation of quinoline-2,3-dicarboxylic acid, and by extension this compound, would follow a pathway involving initial hydroxylation of the quinoline ring, followed by ring cleavage.
Table 2: Key Microbial Genera Involved in Quinoline Degradation
| Microbial Genus | Degradation Conditions | Reference |
| Pseudomonas | Aerobic, Anaerobic (denitrifying) | nih.govsemanticscholar.org |
| Burkholderia | Aerobic | besjournal.comnih.gov |
| Bacillus | Aerobic | nih.gov |
| Rhodococcus | Aerobic | researchgate.net |
| Arthrobacter | Aerobic | rsc.org |
| Microbacterium | Aerobic | nih.gov |
Environmental Impact Assessment and Remediation Strategies
The release of quinoline and its derivatives into the environment is a concern due to their persistence and potential toxicity. canada.ca Quinoline itself is classified as a possible human carcinogen. epa.gov While it can degrade in the atmosphere and surface water, it tends to be more persistent in soil and groundwater, especially under conditions unfavorable for biodegradation such as low oxygen levels. canada.ca
Contamination of soil and groundwater with quinoline compounds often stems from industrial activities such as wood treatment and coal processing. besjournal.com The environmental impact of these compounds necessitates effective remediation strategies. Natural attenuation, which relies on natural processes like biodegradation and photodegradation, can be a viable option, but the rates can be slow, particularly for weathered contaminants. energy.gov
Several active remediation technologies have been explored for quinoline-contaminated sites. Bioaugmentation, which involves the introduction of specific quinoline-degrading microorganisms to a contaminated site, has shown promise in accelerating the cleanup process. besjournal.comnih.govbesjournal.com Studies have demonstrated that inoculating contaminated soil with strains like Burkholderia pickettii can lead to the complete removal of quinoline within a short period. besjournal.comnih.gov The effectiveness of bioaugmentation can be enhanced by optimizing environmental conditions such as nutrient levels. besjournal.com
Slurry-phase bioreactors, where contaminated soil is mixed with water to create a slurry, can also enhance the biodegradation of quinoline by increasing the contact between the contaminants and microorganisms. besjournal.comnih.govbesjournal.com
Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, is another potential strategy for soils contaminated with quinoline and its derivatives. energy.gov
For water treatment, advanced oxidation processes (AOPs), including photocatalysis with TiO₂, have proven effective in degrading quinoline. researchgate.net These methods can lead to the complete mineralization of the contaminant.
Table 3: Remediation Strategies for Quinoline-Contaminated Sites
| Remediation Strategy | Description | Key Advantages |
| Natural Attenuation | Relies on natural physical, chemical, and biological processes to reduce contaminant concentrations. | Low cost, minimally invasive. |
| Bioaugmentation | Introduction of specific microorganisms to enhance biodegradation rates. | Can significantly accelerate cleanup times. besjournal.comnih.gov |
| Slurry-Phase Bioreactors | Contaminated soil is mixed with water to enhance microbial activity. | Improved mass transfer and contact between contaminants and microbes. besjournal.comnih.gov |
| Phytoremediation | Use of plants to remove or degrade contaminants. | Cost-effective and aesthetically pleasing. energy.gov |
| Advanced Oxidation Processes (AOPs) | Chemical treatment processes that generate highly reactive radicals to destroy contaminants. | Effective for water treatment and can lead to complete mineralization. researchgate.net |
Future Research Directions and Challenges for 2,3 Quinolinedimethanol
Multiscale Modeling and Integration of Computational and Experimental Data
A significant frontier in understanding and utilizing 2,3-Quinolinedimethanol lies in the synergy between computational modeling and experimental validation. The application of multiscale simulation tools can provide profound insights into its chemical behavior and potential applications, a strategy already proving fruitful for other quinoline (B57606) derivatives. researchgate.net
Future research will likely focus on developing robust computational models to predict the properties of this compound and its derivatives. Techniques like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectroscopic properties, offering a theoretical backbone to experimental findings. researchgate.netresearchgate.net Molecular dynamics (MD) simulations can further model the behavior of this compound in different environments, such as its interaction with biological macromolecules or its adsorption on material surfaces. researchgate.net
A key challenge is the seamless integration of this computational data with experimental results. For instance, while DFT can predict reaction mechanisms, these predictions must be validated through laboratory synthesis and kinetic studies. This iterative feedback loop, where experimental data refines computational models and simulations guide experimental design, will be crucial for accelerating the discovery of new applications for this compound. This bottom-up design approach allows for a level of precision that can meet the stringent safety and efficacy standards required in fields like medicine and materials science. researchgate.net
Table 1: Computational Modeling Techniques and Their Applications for Quinoline Derivatives
| Modeling Technique | Application | Potential Insight for this compound |
| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net | Understanding reaction pathways for synthesis and derivatization. |
| Molecular Dynamics (MD) | Simulating interactions with biological targets or materials. researchgate.net | Predicting binding affinity to enzymes or receptors; modeling behavior in polymer composites. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or toxicity. nih.gov | Designing novel this compound derivatives with enhanced therapeutic potential. |
| Coarse-Grained Molecular Dynamics | Simulating large-scale systems and long-timescale phenomena. researchgate.net | Modeling self-assembly properties or interactions within complex biological membranes. |
Sustainable Synthesis and Application Development for this compound
The traditional synthesis of quinoline compounds often involves harsh reaction conditions, hazardous chemicals, and the generation of significant waste. nih.govresearchgate.net A major challenge and research direction for this compound is the development of sustainable and green synthetic routes. ijpsjournal.com This aligns with the broader push in the chemical industry towards processes that are more economically and environmentally sound. researchgate.net
Future research will likely explore methods such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign catalysts and solvents like water or ionic liquids. nih.govrsc.org One-pot, multi-component reactions are particularly attractive as they can improve efficiency and reduce waste by minimizing intermediate separation steps. tandfonline.comnih.gov For instance, a novel approach using a magnetic metal-organic framework catalyst has been shown to be effective for the sustainable synthesis of 2,3-diarylquinolines, demonstrating a promising path for related structures. nih.gov The use of cooperative bifunctional catalysts based on transition metal oxides has also shown high yields for quinoline synthesis without the need for solvents or additives. rsc.org
Beyond sustainable synthesis, the development of novel applications for this compound itself is a key research avenue. While it is known as a precursor to camptothecin, its inherent properties could be exploited in other areas. americanchemicalsuppliers.com The two methanol (B129727) groups at the 2 and 3 positions offer reactive sites for polymerization or for creating unique ligands for metal complexes, potentially leading to new materials with interesting optical or catalytic properties.
Table 2: Green Chemistry Approaches for Quinoline Synthesis
| Green Synthesis Method | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. researchgate.net | Reduced reaction times, increased yields, and often milder conditions. |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance chemical reactions. nih.gov | Improved mass transfer, leading to faster reactions and higher efficiency. |
| Use of Green Solvents | Employing environmentally friendly solvents like water or ethanol (B145695). tandfonline.com | Reduced toxicity and environmental impact compared to traditional organic solvents. |
| Nanocatalysis | Using nanoparticle-based catalysts for improved activity and selectivity. nih.gov | High surface area leads to enhanced catalytic efficiency; catalysts can often be recovered and reused. |
| One-Pot Multi-Component Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. tandfonline.com | Increased efficiency, reduced waste, and simplified work-up procedures. |
Elucidation of Complex Biological Pathways and Therapeutic Potential of this compound Derivatives
The quinoline core is present in a vast number of biologically active compounds, exhibiting properties ranging from antimalarial and anticancer to anti-inflammatory and antiviral. researchgate.netmdpi.comnih.gov Given that this compound is a building block for the anticancer agent camptothecin—a known topoisomerase I inhibitor—it is plausible that derivatives of this compound could possess their own therapeutic potential. americanchemicalsuppliers.com
A significant challenge lies in the elucidation of the complex biological pathways through which new quinoline derivatives might act. Even minor structural modifications to the quinoline scaffold can lead to substantial changes in biological activity and target specificity. mdpi.com Future research must therefore focus on synthesizing libraries of novel derivatives of this compound and screening them against various biological targets. For example, derivatives could be designed to explore interactions with different enzymes or receptors implicated in diseases like cancer or viral infections. molbnl.itrsc.org
Unraveling the mechanism of action of any promising new compound is a complex task. It requires a multidisciplinary approach combining medicinal chemistry, molecular biology, and pharmacology. mdpi.com Understanding how a molecule interacts with its target, its metabolic fate, and its effects on cellular signaling cascades is essential for translating a promising lead compound into a potential therapeutic agent. The development of quinoline-based compounds as anticancer agents often involves targeting specific pathways, such as inhibiting tubulin polymerization or acting as dual alkylating agents, providing a roadmap for investigating new derivatives. nih.gov
Table 3: Known Biological Activities of Quinoline-Based Compounds
| Biological Activity | Example Drug/Compound Class | Mechanism of Action (where known) |
| Anticancer | Camptothecin, Topotecan nih.gov | Inhibition of DNA topoisomerase I. americanchemicalsuppliers.com |
| Antimalarial | Chloroquine, Quinine nih.govnih.gov | Inhibition of heme crystallization in the parasite. nih.gov |
| Antibacterial | Fluoroquinolones (e.g., Ciprofloxacin) nih.gov | Inhibition of bacterial DNA gyrase and topoisomerase IV. |
| Antiviral | Imidazo[4,5-g]quinoline derivatives molbnl.it | Inhibition of viral enzymes like RNA-dependent RNA polymerase (RdRp). molbnl.it |
| Anti-inflammatory | Quinoline derivatives mdpi.com | Varied mechanisms, including modulation of inflammatory mediators. |
Q & A
Basic Research Questions
Q. What established synthetic methods are used for preparing 2,3-Quinolinedimethanol in academic settings?
- Methodological Answer : this compound can be synthesized via oxidative cyclocondensation of o-aminobenzyl alcohols with appropriate carbonyl precursors. A validated protocol involves using TsOH/K₂S₂O₈ as a dual catalyst system, which promotes dehydrogenation and cyclization under mild conditions (yields: 60–85%) . Structural analogs in quinoline chemistry (e.g., 8-methoxyquinoline derivatives) suggest that solvent polarity and temperature are critical for regioselectivity .
Q. How is this compound characterized spectroscopically to confirm its structure?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign hydroxyl protons (δ 4.8–5.2 ppm) and quinolyl carbons (δ 120–150 ppm).
- FT-IR : Identify O–H stretching (~3200–3400 cm⁻¹) and C–O vibrations (~1050–1100 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 190.0865 for C₁₁H₁₁NO₂) .
- X-ray Crystallography : Resolve diastereomeric configurations if stereocenters are present .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for bioactive quinoline derivatives, such as antimicrobial agents and kinase inhibitors. For example, sulfonamide-functionalized quinolines (e.g., 3-methylquinoline-8-sulfonamide) exhibit antibacterial activity, suggesting this compound’s utility in derivatization workflows .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodological Answer :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH vs. FeCl₃) to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with protic solvents (EtOH) to balance reaction rate and byproduct formation.
- Kinetic Studies : Use in situ IR or HPLC to monitor intermediate stability (e.g., enaminones) and adjust heating times .
Q. What mechanistic insights explain the regioselectivity of this compound synthesis?
- Methodological Answer : Computational studies (DFT) can model the transition states of cyclocondensation steps. For example, the electron-donating effect of the –CH₂OH group at position 3 may stabilize intermediates via hydrogen bonding, favoring 2,3-substitution over 3,4-isomers . Experimental validation via isotopic labeling (e.g., ²H/¹³C) of the benzyl alcohol precursor can track bond reorganization .
Q. How should researchers address contradictions in reported biological activity data for quinoline derivatives?
- Methodological Answer :
- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values across studies using consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media .
- Structural Confounders : Analyze substituent effects (e.g., –OH vs. –OCH₃ at position 8) using SAR (Structure-Activity Relationship) tables .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from peer-reviewed studies, controlling for variables like solvent choice in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
